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molecular formula C11H24N2 B8492707 Acetone diisobutylhydrazone CAS No. 52835-12-8

Acetone diisobutylhydrazone

Cat. No. B8492707
M. Wt: 184.32 g/mol
InChI Key: PTVAXZOEUGRZMV-UHFFFAOYSA-N
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Patent
US03943132

Procedure details

A solution was prepared which comprised 206 g diisobutylamine (1.60 mole), 36 g an aqueous solution containing 19.1% by weight NH3 (0.40 mole), 92.6 g acetone (1.60 mole), 41 g acetonitrile (1.00 mole), and 96 g metanol, in which 2.4 g of the disodium salt of ethylenediaminetetracetic acid and 0.4 g ammonium acetate were dissolved. The solution was brought to 50° C, and within the space of half an hour 38.9 g oxygenated water containing 70% by weight H2O2 (0.80 mole) were introduced. The reaction was allowed to continue for seven hours at the same temperature; and the solution was then distilled at 90° C and 20 mm Hg to obtain 26 g acetone N, N-diisobutylhydrazone (0.14 mole, which was 17.5% of the theoretical yield).
Name
Quantity
0.8 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Quantity
92.6 g
Type
reactant
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Three
Quantity
96 g
Type
solvent
Reaction Step Three
Quantity
2.4 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])[CH:2]([CH3:4])[CH3:3].N.[CH3:11][C:12]([CH3:14])=O.C(#[N:17])C.OO>[Na][Na].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C([O-])(=O)C.[NH4+].O.CO>[CH2:1]([N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[N:17]=[C:12]([CH3:14])[CH3:11])[CH:2]([CH3:4])[CH3:3] |f:7.8|

Inputs

Step One
Name
Quantity
0.8 mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
206 g
Type
reactant
Smiles
C(C(C)C)NCC(C)C
Name
aqueous solution
Quantity
36 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
N
Name
Quantity
92.6 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
41 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
96 g
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2.4 g
Type
solvent
Smiles
[Na][Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 50° C
ADDITION
Type
ADDITION
Details
were introduced
DISTILLATION
Type
DISTILLATION
Details
and the solution was then distilled at 90° C

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C(C)C)N(N=C(C)C)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 14.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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